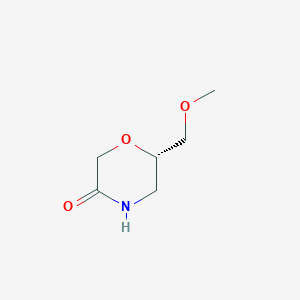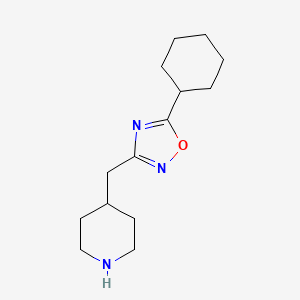
5-Cyclohexyl-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cyclohexyl-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyclohexyl group, a piperidin-4-ylmethyl group, and an oxadiazole ring
Métodos De Preparación
The synthesis of 5-Cyclohexyl-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole typically involves the reaction of cyclohexylamine with piperidine-4-carboxaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with a nitrile oxide to yield the desired oxadiazole compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Análisis De Reacciones Químicas
5-Cyclohexyl-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The oxadiazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted oxadiazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains.
Mecanismo De Acción
The mechanism of action of 5-Cyclohexyl-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound is believed to disrupt the cell membrane integrity of microorganisms, leading to cell lysis and death. For its antimalarial activity, it is thought to inhibit key enzymes involved in the metabolic pathways of the Plasmodium parasite, thereby preventing its growth and replication .
Comparación Con Compuestos Similares
5-Cyclohexyl-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole can be compared with other similar compounds, such as:
5-Cyclohexyl-3-(piperidin-4-yl)-1,2,4-oxadiazole: This compound differs by the absence of the methyl group on the piperidine ring, which may affect its chemical reactivity and biological activity.
5-Cyclohexyl-3-(piperidin-4-ylmethyl)-1,2,4-thiadiazole: The substitution of the oxygen atom in the oxadiazole ring with a sulfur atom results in a thiadiazole compound, which may exhibit different chemical and biological properties.
Propiedades
Fórmula molecular |
C14H23N3O |
|---|---|
Peso molecular |
249.35 g/mol |
Nombre IUPAC |
5-cyclohexyl-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C14H23N3O/c1-2-4-12(5-3-1)14-16-13(17-18-14)10-11-6-8-15-9-7-11/h11-12,15H,1-10H2 |
Clave InChI |
XDNHGSVXAKTAKL-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C2=NC(=NO2)CC3CCNCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


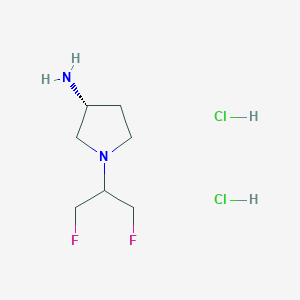
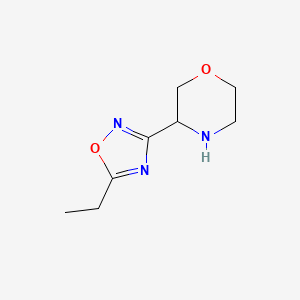
![6-Amino-8-iodo-1H-benzo[D][1,3]oxazin-2(4H)-one](/img/structure/B15054941.png)
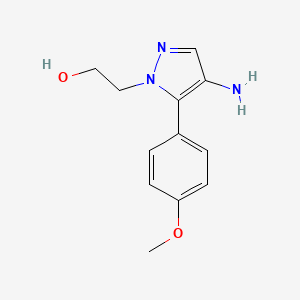
![2-(2-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine](/img/structure/B15054964.png)
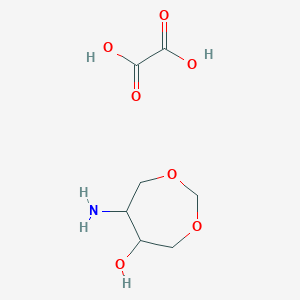

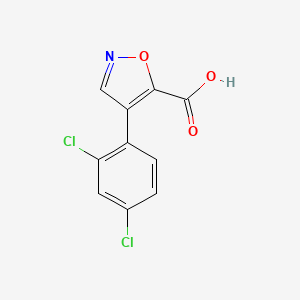
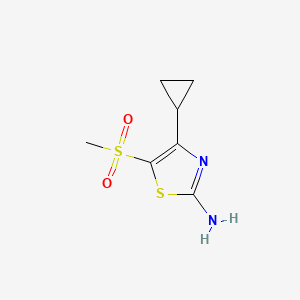
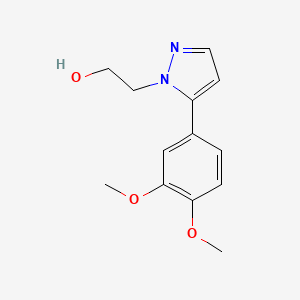

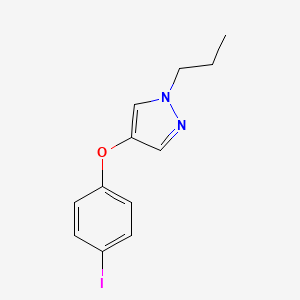
![1,5-Dihydroimidazo[1,2-a]pyrazine](/img/structure/B15055019.png)
